molecular formula C12H16N4O2 B5119930 N',N'-dimethyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetohydrazide

N',N'-dimethyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetohydrazide

Cat. No. B5119930
M. Wt: 248.28 g/mol
InChI Key: DSYYYSBLEBCISJ-UHFFFAOYSA-N
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Description

N',N'-dimethyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetohydrazide, also known as DTQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. DTQ belongs to the class of hydrazide compounds and is synthesized through a multistep process involving the condensation of quinoxaline and diethyl malonate followed by hydrazide formation.

Mechanism of Action

The mechanism of action of N',N'-dimethyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. N',N'-dimethyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetohydrazide has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, as well as the binding of benzodiazepines to their receptors. These actions may contribute to its potential therapeutic effects in various diseases.
Biochemical and Physiological Effects
N',N'-dimethyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of neurotransmitter levels, and the protection of neurons from damage. These effects may have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N',N'-dimethyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetohydrazide has several advantages for use in lab experiments, including its relatively simple synthesis method, its ability to inhibit various enzymes and receptors, and its potential therapeutic applications in various diseases. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N',N'-dimethyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetohydrazide, including further studies on its mechanism of action, its potential therapeutic applications in various diseases, and its toxicity and safety profile. Additionally, N',N'-dimethyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetohydrazide may have potential applications in other fields, such as materials science and catalysis, which could be explored in future research.

Synthesis Methods

The synthesis of N',N'-dimethyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetohydrazide involves several steps, including the condensation of quinoxaline and diethyl malonate to form 2-(1,2-dihydroquinoxalin-3-yl)acetic acid, which is then converted to the corresponding acid chloride. The final step involves the reaction of the acid chloride with dimethyl hydrazine to form N',N'-dimethyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetohydrazide.

Scientific Research Applications

N',N'-dimethyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetohydrazide has shown promising results in various scientific research applications, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, N',N'-dimethyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetohydrazide has been studied for its potential as an anti-tumor agent, with several studies showing its ability to inhibit the growth of cancer cells in vitro. N',N'-dimethyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetohydrazide has also been studied for its potential as an anti-inflammatory agent, with some studies showing its ability to reduce inflammation in animal models.
In biochemistry, N',N'-dimethyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetohydrazide has been studied for its ability to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which may have potential therapeutic applications in the treatment of Alzheimer's disease and other cognitive disorders.
In neuroscience, N',N'-dimethyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetohydrazide has been studied for its potential as a neuroprotective agent, with some studies showing its ability to protect against neuronal damage in animal models of neurodegenerative diseases.

properties

IUPAC Name

N',N'-dimethyl-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-16(2)15-11(17)7-10-12(18)14-9-6-4-3-5-8(9)13-10/h3-6,10,13H,7H2,1-2H3,(H,14,18)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYYYSBLEBCISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)NC(=O)CC1C(=O)NC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N',N'-Dimethyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetohydrazide

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